molecular formula C14H15N3 B15158900 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline CAS No. 804449-49-8

4-[(Z)-(3-Ethylphenyl)diazenyl]aniline

Cat. No.: B15158900
CAS No.: 804449-49-8
M. Wt: 225.29 g/mol
InChI Key: VMXGWSBWVVVWPO-UHFFFAOYSA-N
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Description

4-[(Z)-(3-Ethylphenyl)diazenyl]aniline is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of an azo group (N=N) which connects two aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, printing, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline typically involves the diazotization of 3-ethylaniline followed by azo coupling with aniline. The reaction conditions generally include:

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(3-Ethylphenyl)diazenyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(Z)-(3-Ethylphenyl)diazenyl]aniline has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Employed in the study of enzyme interactions and as a staining agent in microscopy.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as a colorant in food and cosmetics

Mechanism of Action

The mechanism of action of 4-[(Z)-(3-Ethylphenyl)diazenyl]aniline involves its interaction with biological molecules through the azo group. The compound can undergo reduction in vivo to form aromatic amines, which can then interact with cellular components. The molecular targets and pathways involved include enzyme inhibition and interaction with DNA, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Another azo dye with similar structural features but different substituents.

    4-[(Z)-(4-Nitrophenyl)diazenyl]aniline: A compound with a nitro group instead of an ethyl group.

    4-[(Z)-(4-Methylphenyl)diazenyl]aniline: A compound with a methyl group instead of an ethyl group.

Uniqueness

4-[(Z)-(3-Ethylphenyl)diazenyl]aniline is unique due to the presence of the ethyl group, which influences its chemical reactivity and physical properties. This compound exhibits distinct color properties and has specific applications in various industries, making it a valuable chemical in both research and industrial contexts .

Properties

CAS No.

804449-49-8

Molecular Formula

C14H15N3

Molecular Weight

225.29 g/mol

IUPAC Name

4-[(3-ethylphenyl)diazenyl]aniline

InChI

InChI=1S/C14H15N3/c1-2-11-4-3-5-14(10-11)17-16-13-8-6-12(15)7-9-13/h3-10H,2,15H2,1H3

InChI Key

VMXGWSBWVVVWPO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N

Origin of Product

United States

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